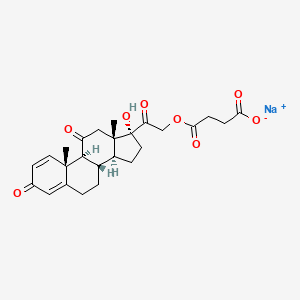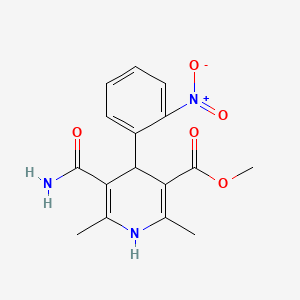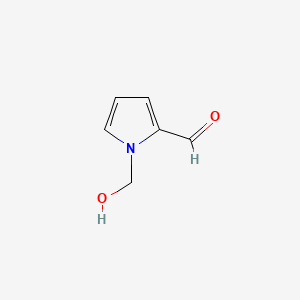
Dibutyl Phosphate-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl Phosphate-d18 is a deuterium labeled compound . It is a pale-amber odorless liquid .
Molecular Structure Analysis
The molecular formula of Dibutyl Phosphate-d18 is C8H19O4P . The IUPAC name is bis (1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate . The InChI is InChI=1S/C8H19O4P/c1-3-5-7-11-13 (9,10)12-8-6-4-2/h3-8H2,1-2H3, (H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 .
Physical And Chemical Properties Analysis
Dibutyl Phosphate-d18 has a molecular weight of 228.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The heavy atom count is 13 . The isotope atom count is 18 .
Wissenschaftliche Forschungsanwendungen
Dibutyl Phosphate-d18: A Comprehensive Analysis of Scientific Research Applications
Synthesis Technology: Dibutyl Phosphate-d18 may be used in the synthesis of various chemical compounds. The exploration of synthesis methods from phosphorous acid and n-butanol can involve the use of deuterated compounds like Dibutyl Phosphate-d18 to study reaction mechanisms and optimize conditions .
Pharmaceutical Toxicology: As a certified reference material, Dibutyl Phosphate-d18 can be crucial in pharmaceutical toxicology for calibration and testing in analytical methods, ensuring accuracy and precision in drug testing and development .
Epoxy Resins Production: The compound’s non-deuterated form is used to produce epoxy resins. Dibutyl Phosphate-d18 could serve a similar role or be used in research to understand the effects of deuterium substitution on resin properties .
Cellulose Esters & Adhesives: Research into cellulose esters and special adhesive formulations often requires precise analytical techniques where Dibutyl Phosphate-d18 could be used as a standard or tracer to track reactions and degradation processes .
Environmental Studies: The presence of phthalate esters like Dibutyl Phosphate in the environment has raised concerns. Dibutyl Phosphate-d18 could be used in environmental monitoring and studies to trace pollution sources and understand degradation pathways .
Nuclear Chemistry: In nuclear chemistry, Dibutyl Phosphate-d18 might be employed in the extraction and preconcentration of dissolved nuclear materials, aiding in the selective enrichment and analysis of target analytes .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dibutyl Phosphate-d18 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Biochemical Pathways
Deuterium-labeled compounds like dibutyl phosphate-d18 are known to be used as tracers in various biochemical pathways during drug development .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds like dibutyl phosphate-d18 can provide valuable insights into the effects of a drug at the molecular and cellular level .
Action Environment
The properties of deuterium-labeled compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "Dibutyl Phosphate-d18 can be synthesized by the reaction of butanol-d18 with phosphorus oxychloride followed by the reaction with sodium hydroxide.", "Starting Materials": ["Butanol-d18", "Phosphorus oxychloride", "Sodium hydroxide", "Anhydrous dichloromethane"], "Reaction": [ "Add butanol-d18 (10 mmol) to a flask containing anhydrous dichloromethane (20 mL) under stirring.", "Add phosphorus oxychloride (10 mmol) dropwise to the flask while maintaining the temperature below 10°C.", "After the addition is complete, stir the reaction mixture for 1 hour at room temperature.", "Add ice-cold water (50 mL) to the reaction mixture and stir for 10 minutes.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid.", "Add sodium hydroxide (10 mmol) to the dibutyl phosphate-d18 and stir for 1 hour at room temperature.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid." ] } | |
CAS-Nummer |
156213-21-7 |
Produktname |
Dibutyl Phosphate-d18 |
Molekularformel |
C8H19O4P |
Molekulargewicht |
228.32 |
IUPAC-Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI-Schlüssel |
JYFHYPJRHGVZDY-VAZJTQEUSA-N |
SMILES |
CCCCOP(=O)(O)OCCCC |
Synonyme |
1-Butan-1,1,2,2,3,3,4,4,4-d18-ol Hydrogen Phosphate; Butyl Phosphate, (BuO)2(HO)PO-d18; DBP-d18; DP 4-d18; DP 4 (coupling agent)-d18; Di-n-Butyl Phosphate-d18; Dibutyl Acid Phosphate-d18; Dibutyl Hydrogen Phosphate-d18; Dibutyl Phosphate-d18; HDBP-d1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)

